molecular formula C11H8F2O3 B5510983 2-(difluoromethyl)-6-methoxy-4H-chromen-4-one

2-(difluoromethyl)-6-methoxy-4H-chromen-4-one

Cat. No.: B5510983
M. Wt: 226.18 g/mol
InChI Key: DNGHJXOJQWESRZ-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-6-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a difluoromethyl group at the second position and a methoxy group at the sixth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

While specific information on the mechanism of action of “2-(difluoromethyl)-6-methoxy-4H-chromen-4-one” is not available, difluoromethylornithine (DFMO, eflornithine) is known to inhibit ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

While specific safety data for “2-(difluoromethyl)-6-methoxy-4H-chromen-4-one” is not available, a related compound, (Difluoromethyl)trimethylsilane, is classified as a flammable liquid (Category 2), H225 .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-6-methoxy-4H-chromen-4-one typically involves the introduction of the difluoromethyl group and the methoxy group onto the chromen-4-one scaffold. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a suitable catalyst. The reaction conditions often include the use of organic solvents like acetonitrile and the application of heat or light to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-6-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(difluoromethyl)-6-methoxy-4H-chromen-4-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-(difluoromethyl)-6-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGHJXOJQWESRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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